(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic Acid: A Comprehensive Technical Guide for Drug Development Professionals
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic Acid: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a non-proteinogenic amino acid of significant interest in the field of medicinal chemistry and drug development. As a chiral building block, its unique structural features—a stereocenter at the alpha-carbon, a bulky tert-butoxycarbonyl (Boc) protecting group, and a 4-isopropoxyphenyl side chain—make it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical properties, synthesis, purification, and analytical characterization, tailored for researchers, scientists, and professionals in the pharmaceutical industry. The strategic incorporation of such non-canonical amino acid derivatives is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic properties, proteolytic stability, and receptor selectivity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is fundamental for its effective handling, formulation, and integration into synthetic workflows.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-(4-isopropoxyphenyl)acetic acid | N/A |
| Synonyms | (R)-N-Boc-2-(4-isopropoxyphenyl)glycine | N/A |
| CAS Number | Not definitively assigned in public databases. | N/A |
| Molecular Formula | C₁₇H₂₅NO₅ | Calculated |
| Molecular Weight | 323.38 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate, and insoluble in water. | Inferred from general solubility of Boc-protected amino acids |
Synthesis and Purification
The synthesis of enantiomerically pure (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a critical process for its application in stereospecific drug synthesis. A common and effective strategy involves the Boc-protection of the parent amino acid, (R)-2-amino-2-(4-isopropoxyphenyl)acetic acid.
Synthesis Workflow
Caption: General workflow for the Boc-protection of (R)-2-amino-2-(4-isopropoxyphenyl)acetic acid.
Detailed Experimental Protocol: Boc Protection
This protocol outlines a standard procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
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(R)-2-amino-2-(4-isopropoxyphenyl)acetic acid
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
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Dioxane and Water (or another suitable solvent system)
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Ethyl acetate
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1 M Hydrochloric acid (HCl) or 10% Citric Acid solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Dissolution: Dissolve (R)-2-amino-2-(4-isopropoxyphenyl)acetic acid in a 1:1 mixture of dioxane and water containing one equivalent of triethylamine or sodium hydroxide. The base is crucial for deprotonating the amino group, rendering it nucleophilic.
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Addition of (Boc)₂O: To the stirred solution, add a slight excess (1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate dissolved in a minimal amount of dioxane.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Solvent Removal: Once the reaction is complete, remove the organic solvent (dioxane) under reduced pressure.
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Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with cold 1 M HCl or 10% citric acid. This step protonates the carboxylic acid and any unreacted amine, and also quenches excess base. Extract the product into ethyl acetate (3 x volumes). The use of ethyl acetate is recommended for amino acids with lipophilic side chains to ensure high recovery.
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Concentration: Remove the solvent under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is typically purified by flash column chromatography on silica gel.
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Column Preparation: Pack a silica gel column with an appropriate solvent system, typically a gradient of ethyl acetate in hexane.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent gradient. The polarity of the eluent is gradually increased to separate the desired product from impurities.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid, both ¹H and ¹³C NMR are critical.
¹H NMR (Proton NMR) Data (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Doublet | 2H | Aromatic (ortho to isopropoxy) |
| ~6.8-7.0 | Doublet | 2H | Aromatic (meta to isopropoxy) |
| ~5.2-5.4 | Doublet | 1H | α-CH |
| ~4.5-4.7 | Septet | 1H | CH of isopropoxy |
| ~1.4 | Singlet | 9H | Boc (tert-butyl) |
| ~1.3 | Doublet | 6H | CH₃ of isopropoxy |
| Variable | Broad Singlet | 1H | NH (amide) |
| Variable | Broad Singlet | 1H | COOH |
¹³C NMR (Carbon NMR) Data (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~173-176 | C=O (Carboxyl) |
| ~158-160 | Aromatic (C-O) |
| ~155-157 | C=O (Boc) |
| ~128-132 | Aromatic (CH) |
| ~115-118 | Aromatic (CH) |
| ~80-82 | C(CH₃)₃ (Boc) |
| ~69-71 | CH of isopropoxy |
| ~58-60 | α-C |
| ~28-29 | C(CH₃)₃ (Boc) |
| ~22-23 | CH₃ of isopropoxy |
NMR Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1]
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
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Referencing: Use tetramethylsilane (TMS) at 0 ppm or the residual solvent peak as an internal standard.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity and, with a chiral column, the enantiomeric excess of the product.
Purity Analysis (Reversed-Phase HPLC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | 30°C |
HPLC Experimental Protocol:
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Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
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Injection: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.
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Data Analysis: Analyze the resulting chromatogram to determine the purity of the compound by integrating the peak areas.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Expected MS Data (Electrospray Ionization - ESI):
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[M+H]⁺: 324.18 (Calculated for C₁₇H₂₆NO₅⁺)
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[M+Na]⁺: 346.16 (Calculated for C₁₇H₂₅NNaO₅⁺)
Applications in Drug Development
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a valuable building block in drug discovery for several key reasons:
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Chiral Pool Synthesis: Its defined stereochemistry can be transferred to a more complex target molecule, which is a fundamental strategy in modern drug development to ensure stereospecific interactions with biological targets.
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Introduction of Lipophilicity: The 4-isopropoxyphenyl group increases the lipophilicity of the final molecule, which can enhance membrane permeability and oral bioavailability.
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Peptide and Peptidomimetic Synthesis: As a protected non-natural amino acid, it can be incorporated into peptides to create novel peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacological profiles.[]
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Scaffold for Small Molecule Synthesis: It serves as a versatile scaffold for the synthesis of a wide range of small molecule drug candidates targeting various therapeutic areas.
Conclusion
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid represents a key synthetic intermediate for the development of novel therapeutics. Its well-defined stereochemistry and functional groups provide a versatile platform for medicinal chemists to design and synthesize next-generation drug candidates with optimized properties. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important chiral building block.
References
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MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
